molecular formula C18H24ClN3O B12760803 Ipconazole, (1R,2S,5R)-rel- CAS No. 115850-69-6

Ipconazole, (1R,2S,5R)-rel-

Cat. No.: B12760803
CAS No.: 115850-69-6
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-CGTJXYLNSA-N
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Description

Ipconazole, (1R,2S,5R)-rel-, is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity against various fungal pathogens and its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ipconazole involves several steps, starting with the preparation of the chiral intermediate (1R,2S,5R)-2-isopropyl-5-methylcyclohexylamine. This intermediate is then reacted with triazole derivatives under specific conditions to form the final product . The reaction typically employs diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature .

Industrial Production Methods: Industrial production of Ipconazole follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of flow chemistry and microreactor technology has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ipconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its fungicidal properties .

Common Reagents and Conditions: Common reagents used in the reactions of Ipconazole include diacetoxyiodobenzene, ammonium carbamate, and various triazole derivatives. The reactions are typically carried out in solvents like acetonitrile under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from the reactions of Ipconazole include various triazole derivatives and chiral intermediates. These products are crucial for the compound’s fungicidal activity and its ability to inhibit ergosterol biosynthesis .

Scientific Research Applications

While the provided search results contain information about Ipconazole, they do not specifically focus on the applications of the compound "(1R,2S,5R)-rel-Ipconazole" . The search results do, however, provide some insight into the properties, toxicity, and mechanisms of action of Ipconazole.

General Information on Ipconazole
Ipconazole is a demethylation inhibitor of fungal ergosterol biosynthesis, widely used in modern agriculture for foliar and seed treatment .

Synonyms and Identifiers
Some synonyms for Ipconazole include :

  • Ipconazole, ct-
  • Ipconazole, cis-trans-
  • Ipconazole, (1R,2S,5S)-rel-
  • UNII-0666DPS02E
  • 0666DPS02E

Toxicity

  • Ipconazole can induce oxidative stress and cell death .
  • In studies with rats, Ipconazole significantly increased MDA and ROS levels in the brain regions studied, while reducing catalase enzyme activity .
  • It has low acute oral toxicity in rats, with an LD50 of 1338 mg/kg bw . It is a non-irritant to the skin of rabbits but a moderate irritant to the eyes of rabbits .

Effects on Cells and Organisms

  • Ipconazole produces cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death in SH-SY5Y cells .
  • Exposure to ipconazole can reduce the locomotive activity of zebrafish larvae during early development .
  • It can disrupt mitochondrial homeostasis and potentially alter neurodevelopment .

Mechanism of Action

Comparison with Similar Compounds

Ipconazole is unique among triazole fungicides due to its chiral structure and broad-spectrum activity. Similar compounds include other triazole fungicides like tebuconazole, propiconazole, and difenoconazole . Compared to these compounds, Ipconazole exhibits higher efficacy against a wider range of fungal pathogens and has a lower risk of resistance development .

List of Similar Compounds:
  • Tebuconazole
  • Propiconazole
  • Difenoconazole

Ipconazole’s unique chiral structure and broad-spectrum activity make it a valuable fungicide in agriculture and a subject of interest in scientific research.

Biological Activity

Ipconazole, a chiral triazole fungicide, has garnered attention due to its biological activity and potential implications for human health and environmental safety. This article reviews the biological effects of Ipconazole, focusing on its mechanisms of action, cytotoxicity, oxidative stress induction, and neurodevelopmental toxicity, supported by data tables and relevant case studies.

Ipconazole functions primarily as a fungicide by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. However, recent studies have revealed that its biological activity extends beyond antifungal properties.

Oxidative Stress Induction

Research indicates that Ipconazole induces oxidative stress in various cell types. For instance, a study demonstrated that treatment with Ipconazole increased reactive oxygen species (ROS) production in SH-SY5Y neuroblastoma cells in a dose-dependent manner. At concentrations of 10 to 100 µM, ROS levels rose significantly compared to control groups (p < 0.05) . This oxidative stress is linked to subsequent cellular damage and apoptosis.

Table 1: ROS Production in SH-SY5Y Cells

Concentration (µM)ROS Production Increase (%)
00
10>20
20>20
50>20
100>20

Cytotoxic Effects

The cytotoxic effects of Ipconazole are mediated through the activation of apoptotic pathways. In SH-SY5Y cells, caspase-3/7 activity increased significantly at concentrations of 20 µM (36%), 50 µM (56%), and 100 µM (76%) compared to controls . The expression of pro-apoptotic genes such as Bax and Casp3 was also upregulated following exposure to Ipconazole.

Table 2: Caspase Activity in SH-SY5Y Cells

Concentration (µM)Caspase Activity Increase (%)
00
2036
5056
10076

Proinflammatory Responses

Ipconazole has been shown to activate proinflammatory pathways. In SH-SY5Y cells treated with Ipconazole, there was a significant increase in the expression of inflammasome-related genes such as NLRP3 and IL1β at both tested concentrations (20 µM and 50 µM) . This suggests that exposure to Ipconazole may contribute to neuroinflammation.

Table 3: Inflammasome Gene Expression

GeneExpression Increase at 20 µM (%)Expression Increase at 50 µM (%)
NLRP3142295
IL1β92220
Casp14247

Neurodevelopmental Toxicity

In addition to its cytotoxic effects on established cell lines, Ipconazole has been investigated for its developmental toxicity using zebrafish models. A study found that exposure to low concentrations (0.02 μg/mL) resulted in significant behavioral changes and alterations in mitochondrial function . Specifically, genes associated with mitochondrial respiratory complexes were affected, indicating potential disruptions in energy metabolism during critical developmental windows.

Table 4: Mitochondrial Gene Expression Changes in Zebrafish

GeneExpression Change at 0.02 μg/mL (%)Expression Change at Higher Concentrations (%)
ndufs4DecreasedFurther decreased
sdhaIncreasedNo significant change
cox5aDecreasedDecreased

Properties

CAS No.

115850-69-6

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5R)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17+,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-CGTJXYLNSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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